Home > Products > Screening Compounds P94634 > (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol
(2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol - 138876-39-8

(2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol

Catalog Number: EVT-6722920
CAS Number: 138876-39-8
Molecular Formula: C17H19NO
Molecular Weight: 253.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol is a chiral organic compound classified within the azetidine family. This compound features a unique azetidine ring structure substituted with a diphenylmethyl group and a methyl group at the second position. The specific stereochemistry (2R,3S) indicates the arrangement of atoms around the chiral centers, which is crucial for its biological activity and interactions.

Source

The compound can be synthesized through various organic chemistry methods, often involving multi-step synthetic routes that incorporate key reagents and catalysts. It has been referenced in patents and scientific literature discussing its potential as an inhibitor for certain mutant forms of the epidermal growth factor receptor (EGFR), making it of particular interest in medicinal chemistry .

Classification

This compound belongs to the category of chiral secondary amines and is recognized for its potential pharmaceutical applications due to its ability to interact selectively with biological targets. Its classification highlights its relevance in drug discovery and development processes.

Synthesis Analysis

Methods

The synthesis of (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol typically involves several key steps:

  1. Formation of the Azetidine Ring: The initial step often includes the cyclization of suitable precursors to form the azetidine structure. This may involve nucleophilic substitution reactions where a nitrogen atom is incorporated into a cyclic structure.
  2. Introduction of Substituents: The diphenylmethyl group is introduced through a reaction involving diphenylmethanol or related compounds, often facilitated by coupling reactions that allow for selective attachment to the azetidine nitrogen.
  3. Chirality Induction: The stereocenters are established using chiral catalysts or reagents during the synthesis process to ensure the correct configuration (2R,3S).

Technical Details

The synthesis may utilize various reagents such as:

  • Chiral ligands for asymmetric synthesis.
  • Base catalysts like sodium hydride or potassium carbonate to facilitate nucleophilic attacks.
  • Protecting groups may be employed to shield reactive sites during multi-step synthesis.
Molecular Structure Analysis

Structure

The molecular structure of (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol can be represented by its chemical formula C17H21NC_{17}H_{21}N and its specific stereochemistry as depicted in its 2D structural formula. The presence of two chiral centers contributes to its potential for various stereoisomers.

Data

  • Molecular Weight: Approximately 255.36 g/mol.
  • Canonical SMILES Representation: This representation provides a way to encode the molecular structure in a text format that can be used in computational chemistry software.
Chemical Reactions Analysis

Reactions

The compound can participate in several types of chemical reactions:

  1. Nucleophilic Substitution Reactions: The nitrogen atom in the azetidine ring can act as a nucleophile, allowing for further functionalization.
  2. Oxidation Reactions: The alcohol group can be oxidized to form carbonyl compounds.
  3. Reduction Reactions: Potentially, other functional groups within derivatives can be reduced.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing agents, such as chromium trioxide or potassium permanganate.
  • Reducing agents, like lithium aluminum hydride or sodium borohydride.
Mechanism of Action

Process

The mechanism of action for (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol, particularly in relation to its role as an EGFR inhibitor, involves:

  1. Binding to specific sites on the EGFR protein, inhibiting its activity.
  2. Disruption of downstream signaling pathways that lead to cell proliferation and survival.

Data

Studies indicate that this compound exhibits selectivity against certain mutant forms of EGFR, which is critical for targeting cancer cells while minimizing effects on normal cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within established ranges for similar compounds.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
Applications

Scientific Uses

The primary applications of (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol lie in medicinal chemistry:

  • As a potential therapeutic agent targeting mutant EGFRs in cancer treatment.
  • In drug development processes aimed at creating selective inhibitors with reduced side effects compared to existing therapies.

This compound exemplifies the importance of chirality and molecular design in developing effective pharmaceuticals, showcasing its relevance in ongoing research efforts within the field of medicinal chemistry.

Synthetic Methodologies and Optimization

Stereoselective Synthesis of Azetidine Scaffolds

Constructing the strained azetidine ring with precise stereochemical control at C2 and C3 is foundational. Traditional approaches rely on intramolecular nucleophilic displacement (e.g., SN2 reactions) of linear precursors containing appropriately positioned leaving groups and nitrogen nucleophiles. However, achieving high diastereoselectivity in forming the 2,3-disubstituted azetidine core remains challenging due to competing elimination pathways and ring strain [2] [8].

Modern strategies leverage chiral auxiliaries or catalytically generated stereocenters. One effective approach utilizes enantiomerically enriched bicyclic methylene aziridines as precursors. These strained intermediates undergo formal [3+1] ring expansions upon reaction with rhodium-bound carbenes (e.g., derived from aryl diazoacetates). Critically, this cascade transfers chirality from the aziridine to the azetidine product with excellent fidelity (>20:1 dr) via a proposed ylide ring-opening/ring-closing mechanism. The inherent strain of the bicyclic system and the carbamate tether ensure regioselective ring closure, efficiently generating the desired azetidine scaffold with defined stereochemistry at C2 and C3 [6]. Alternative routes involve asymmetric lithiation of protected azetidines or desymmetrization strategies using cyclopalladated complexes [8].

Table 1: Key Strategies for Stereoselective Azetidine Core Construction

StrategyKey FeaturesDiastereoselectivity (dr)Key Limitations
[3+1] Ring ExpansionRh-carbene + chiral bicyclic methylene aziridine; High chirality transfer>20:1Requires synthesis of chiral aziridine precursor
Intramolecular SN2Alkylation of amine with halide/leaving group; Classic approachVariable (Low to Mod)Elimination side reactions; Low diastereocontrol for 2,3-disubstituted
Asymmetric LithiationChiral directing groups; Deprotonation with chiral basesGood to ExcellentRequires specific protecting groups; Multi-step

Ring-Closing Strategies for Azetidine Derivatives

Ring-closing methodologies are pivotal for constructing the azetidine scaffold of the target molecule. While 4-exo-tet cyclizations (nucleophilic substitution) are conceptually straightforward, they often suffer from sluggish kinetics due to ring strain and require optimized conditions. The use of strong non-nucleophilic bases like lithium hexamethyldisilazide (LiHMDS) facilitates deprotonation, generating the alkoxide nucleophile for intramolecular attack on an adjacent electrophile (e.g., chloride, tosylate). Adding HMPA (hexamethylphosphoramide) as a co-solvent can significantly enhance reaction rates and yields by disrupting lithium ion aggregation [10].

Highly diastereoselective ring closures are achievable with appropriately configured substrates. For instance, cis-N-substituted-2-(aminomethyl)oxiranes bearing a trityloxymethyl group at C3 undergo efficient rearrangement to 1,2,3-trisubstituted azetidines under superbase catalysis (e.g., NaH/KOtBu mixture). This transformation proceeds with complete diastereoselectivity at low temperatures (-75 °C), generating the azetidine ring with defined relative stereochemistry between C2 and C3. The reaction tolerates various N-substituents (benzyl, allyl) and electron-donating or withdrawing groups on nitrogen (e.g., methyl, ethyl, Boc), providing a versatile route to substituted azetidines like the target [10].

Table 2: Ring-Closing Strategies for Azetidine Formation

Precursor TypeConditionsKey OutcomeApplicability to Target
N-(Haloalkyl)glycine estersLiHMDS, THF, -78°C to RTForms 2,3- or 2,4-disubstituted azetidines; Variable drLimited for 2-methyl-3-ol target
cis-2-(Aminomethyl)oxiranesNaH/KOtBu superbase, THF, -75°CHighly diastereoselective (trans-1,2,3-trisubstituted azetidine); Broad N-substituent scopeExcellent for core structure with benzhydryl
Bicyclic Methylene AziridinesRh₂(OAc)₄, Diazo compound, CH₂Cl₂[3+1] Ring expansion; High dr and ee; Functional group toleranceRequires specific precursor synthesis

Functionalization of the Benzhydryl Substituent

The 1-(diphenylmethyl) (benzhydryl) group serves multiple critical roles: it acts as a bulky protecting group for the azetidine nitrogen, influences stereoselectivity during ring formation or subsequent reactions through steric bias, and potentially enhances solubility or modulates the pharmacological profile of final targets. Introducing this moiety typically occurs before or during azetidine ring formation.

Direct N-alkylation of azetidine precursors (e.g., aziridines or linear amines) with benzhydryl bromide is a common and efficient approach under basic conditions (e.g., K₂CO₃, DMF). Alternatively, reductive amination using diphenyl ketone (benzophenone) and a reducing agent like sodium triacetoxyborohydride (STAB-H) can be employed with primary amine precursors [2] [9]. The benzhydryl group is generally stable under the conditions used for azetidine ring closure (e.g., strong bases like LiHMDS) and subsequent hydroxylation reactions. However, its electron-rich aromatic rings may require consideration if highly oxidizing conditions are used later in the synthesis. Orthogonal protection strategies are possible but less common due to the group's robustness and advantageous properties. Post-ring formation, electrophilic aromatic substitution on the benzhydryl group is challenging and rarely performed due to potential azetidine ring degradation; its introduction is best performed at the precursor stage.

Hydroxylation Techniques for 3-Position Modification

Installing the C3-hydroxyl group with the requisite (S)-configuration in the target molecule represents a key stereochemical challenge. Direct stereoselective hydroxylation of a pre-formed azetidine ring is complex due to the ring strain and potential for side reactions. Two primary strategies dominate:

  • Chiral Pool Utilization / Substrate-Controlled Diastereoselective Reduction: This approach employs enantiomerically pure starting materials where existing chiral centers direct the stereochemistry of carbonyl reduction at C3. For example, reduction of a C3-ketoazetidine precursor using chiral oxazaborolidine catalysts (e.g., Corey-Bakshi-Shibata reduction) or enzymatic methods can achieve high enantioselectivity. Alternatively, using a chiral auxiliary on nitrogen during the synthesis of a linear precursor containing a ketone can enable highly diastereoselective reduction before ring closure.
  • Functionalized Precursors: A more robust strategy involves incorporating the C3-oxygen functionality before ring closure with defined stereochemistry. The superbase-induced rearrangement of cis-2-(aminomethyl)oxiranes (Section 1.2) exemplifies this. The stereochemistry of the epoxide precursor directly dictates the stereochemistry of the resulting azetidine C2 and C3 centers. Synthesizing the required epoxide enantiomer (e.g., via Sharpless asymmetric epoxidation or enzymatic resolution of racemic precursors) ensures the correct (2R,3S) configuration in the final azetidinol [10]. Enzymatic hydroxylation using engineered cytochrome P450 monooxygenases (CYPs) or other hydroxylases offers a potentially direct route to modify the azetidine ring, although this is less developed specifically for this scaffold compared to terpenoids or steroids [7].

Catalytic Asymmetric Approaches to Chiral Azetidines

Achieving high enantiomeric excess in the synthesis of (2R,3S)-1-(diphenylmethyl)-2-methylazetidin-3-ol can be accomplished through catalytic asymmetric methods applied at various stages:

  • Asymmetric Ring Formation: Catalytic methods directly generating enantioenriched azetidines are emerging but still challenging. Chiral phase-transfer catalysts or metal complexes with chiral ligands (e.g., bisoxazolines) have shown promise in mediating enantioselective intramolecular alkylations for azetidine synthesis [2] [8].
  • Asymmetric Functionalization of Prochiral or Meso Azetidines: Kinetic resolution or desymmetrization using chiral catalysts offers another pathway. For instance, enzymatic resolution of racemic azetidine precursors has been demonstrated [10].
  • Catalytic Asymmetric Synthesis of Chiral Precursors: This is often the most practical and highly developed approach. The superbase rearrangement route relies on obtaining enantiopure epoxide precursors via methods like:
  • Sharpless Asymmetric Epoxidation: Applied to allylic alcohols to generate chiral 2,3-epoxy alcohols.
  • Jacobsens Hydrolytic Kinetic Resolution (HKR): Resolving racemic terminal epoxides.
  • Enzymatic Resolution: Using epoxide hydrolases or lipases to resolve racemic epoxides or precursors.Once the chiral epoxide precursor is obtained, its rearrangement proceeds with complete stereospecificity, transferring the epoxide chirality to the C2 and C3 centers of the azetidine ring [10]. Furthermore, chiral azetidines themselves serve as privileged ligands in asymmetric catalysis. Azetidine-containing ligands, such as azetidine-pyridine hybrids or C₂-symmetric azetidine β-amino alcohols, have demonstrated excellent enantiocontrol in reactions like the asymmetric addition of diethylzinc to aldehydes, often outperforming their pyrrolidine analogs due to the enhanced rigidity of the four-membered ring [8].

Table 3: Catalytic Asymmetric Approaches Relevant to Target Synthesis

StrategyCatalyst/AgentApplication PointReported ee (%)Key Advantage
Sharpless AETi(OiPr)₄ / (+)- or (-)-DETChiral Epoxide Precursor Synthesis>90% (allylic alcohols)Well-established; High ee
Jacobsens HKR(salen)Co(III) ComplexesRacemic Epoxide Resolution>99%High efficiency; Scalable
Enzymatic ResolutionCandida antarctica Lipase B (CALB), EHasesPrecursor Resolution (e.g., epoxides, alcohols)Up to >99%Mild conditions; High selectivity
Azetidine Ligand in Diethylzinc AdditionChiral C₂-Symmetric Azetidine β-amino alcoholPost-synthesis applicationUp to 92% (product alcohol)Demonstrates utility of chiral azetidines

The synthesis of (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol exemplifies the convergence of advanced synthetic methodologies in heterocyclic chemistry. Stereoselective ring construction (via [3+1] expansion or diastereoselective ring closure), strategic introduction of the benzhydryl group, precise hydroxylation techniques, and catalytic asymmetric methods collectively enable efficient access to this valuable chiral building block. Its inherent rigidity and defined stereochemistry make it a promising scaffold for further development in asymmetric catalysis and medicinal chemistry.

Properties

CAS Number

138876-39-8

Product Name

(2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol

IUPAC Name

(2R,3S)-1-benzhydryl-2-methylazetidin-3-ol

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

InChI

InChI=1S/C17H19NO/c1-13-16(19)12-18(13)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16-17,19H,12H2,1H3/t13-,16+/m1/s1

InChI Key

RVJIUWJMJDLQIP-CJNGLKHVSA-N

SMILES

CC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O

Canonical SMILES

CC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O

Isomeric SMILES

C[C@@H]1[C@H](CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.